molecular formula C17H20N2O2S B2659085 (Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide CAS No. 838842-59-4

(Z)-N-isopropyl-N'-(o-tolylsulfonyl)benzimidamide

Cat. No.: B2659085
CAS No.: 838842-59-4
M. Wt: 316.42
InChI Key: FQAKSTLNMRIZTR-UHFFFAOYSA-N
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Description

(Z)-N-isopropyl-N’-(o-tolylsulfonyl)benzimidamide: is a chemical compound characterized by its unique structure, which includes an isopropyl group, a tolylsulfonyl group, and a benzimidamide core

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-isopropyl-N’-(o-tolylsulfonyl)benzimidamide typically involves the following steps:

    Formation of Benzimidamide Core: The benzimidamide core can be synthesized through the reaction of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

    Attachment of Tolylsulfonyl Group: The tolylsulfonyl group is attached through sulfonylation reactions, using reagents such as toluenesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of (Z)-N-isopropyl-N’-(o-tolylsulfonyl)benzimidamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or tolylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzimidamides.

Mechanism of Action

The mechanism of action of (Z)-N-isopropyl-N’-(o-tolylsulfonyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

    N-isopropylbenzimidamide: Lacks the tolylsulfonyl group.

    N’-(o-tolylsulfonyl)benzimidamide: Lacks the isopropyl group.

    (Z)-N-isopropyl-N’-(p-tolylsulfonyl)benzimidamide: Similar structure but with a para-substituted tolylsulfonyl group.

Uniqueness:

  • The combination of the isopropyl group and the ortho-tolylsulfonyl group in (Z)-N-isopropyl-N’-(o-tolylsulfonyl)benzimidamide provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-methylphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(2)18-17(15-10-5-4-6-11-15)19-22(20,21)16-12-8-7-9-14(16)3/h4-13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAKSTLNMRIZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=NC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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